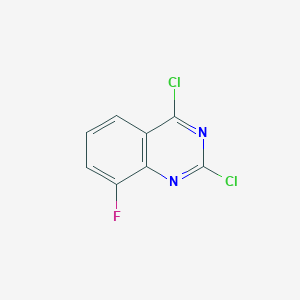

2,4-Dichloro-8-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSUTXKJWJUPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438220 | |

| Record name | 2,4-dichloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-64-0 | |

| Record name | 2,4-Dichloro-8-fluoroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: 2,4-Dichloro-8-fluoroquinazoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental and computational methodologies for their determination.

Introduction: The Significance of this compound in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of reactive chloro groups at the 2 and 4 positions, combined with the electronic influence of a fluorine atom at the 8-position, makes this compound a versatile building block for the synthesis of targeted therapies. The electron-withdrawing nature of the fluorine atom can significantly modulate the reactivity of the quinazoline ring and influence the pKa of the molecule, thereby affecting its solubility, membrane permeability, and binding interactions with target proteins. This guide serves as a technical resource for researchers, providing critical data and methodologies to effectively utilize this important synthetic intermediate.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 959237-64-0 | [Letopharm Limited] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [Letopharm Limited] |

| Molecular Weight | 217.03 g/mol | [ChemScene] |

| Appearance | White to off-white crystalline solid (Predicted) | - |

| Melting Point | 115-125 °C (Predicted) | - |

| Boiling Point | 277.3 °C at 760 mmHg | [Letopharm Limited] |

| Density | 1.571 g/cm³ | [Letopharm Limited] |

| Refractive Index | 1.644 | [Letopharm Limited] |

| Vapor Pressure | 0.00772 mmHg at 25°C | [Letopharm Limited] |

| Solubility | Insoluble in water (Predicted); Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (Predicted) | |

| pKa | -1.0 to 1.0 (Predicted, for the protonated quinazoline nitrogen) | - |

| LogP | 3.0757 (Predicted) | [ChemScene] |

Synthesis and Purification

While a specific synthesis protocol for this compound is not extensively detailed in the literature, a reliable synthetic route can be adapted from the established synthesis of the isomeric 2,4-Dichloro-7-fluoroquinazoline[1]. The proposed two-step synthesis starts from 2-amino-3-fluorobenzoic acid.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

-

In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid and urea in a 1:3 molar ratio.

-

Heat the mixture to 190-200°C for 4 hours. The mixture will melt and then solidify.

-

Cool the reaction mixture to approximately 100°C and add a 1 M sodium hydroxide solution to dissolve the solid.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

-

In a reflux apparatus, suspend 8-fluoroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Distill off the excess POCl₃ under reduced pressure.

-

Carefully pour the residue onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to obtain pure this compound.

Experimental and Computational Methodologies for Physicochemical Profiling

Accurate determination of physicochemical properties is essential for drug development. The following section outlines standard experimental protocols and computational approaches for characterizing this compound.

Melting Point Determination

Experimental Protocol (Differential Scanning Calorimetry - DSC):

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Use an empty, sealed aluminum pan as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm.

Computational Prediction: Melting point prediction for complex organic molecules is challenging. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental melting points of a training set of related compounds, can provide estimations[2][3]. For quinazoline derivatives, the strength of intermolecular interactions, such as π-π stacking and halogen bonds, significantly influences the melting point[2].

Solubility Determination

Experimental Protocol (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Determine the concentration of the solute in the supernatant using a calibrated analytical method such as HPLC-UV.

Computational Prediction: Solubility can be predicted using models based on LogP and other molecular descriptors. For halogenated aromatic compounds, their inherent hydrophobicity generally leads to low aqueous solubility[4].

pKa Determination

Experimental Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a suitable co-solvent/water mixture.

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Record the pH of the solution as a function of the titrant volume.

-

The pKa is determined from the inflection point of the titration curve.

Computational Prediction: The pKa of the quinazoline nitrogens can be predicted using quantum mechanical calculations or QSPR models[5][6][7]. These methods calculate the free energy change of the protonation/deprotonation reaction in a solvent continuum model. The electron-withdrawing effects of the chloro and fluoro substituents are expected to decrease the basicity of the quinazoline nitrogens.

Workflow for Physicochemical Property Determination

Caption: Workflow for experimental and computational determination of physicochemical properties.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. The proton at C5 would likely be the most downfield, appearing as a doublet of doublets due to coupling with the C6 proton and the fluorine at C8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the quinazoline ring system. The carbons attached to the chlorine (C2 and C4) and fluorine (C8) atoms will exhibit characteristic chemical shifts and C-F coupling.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 216, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺ in a ratio of approximately 6:1). Fragmentation would likely involve the sequential loss of chlorine atoms and potentially the elimination of HCN.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring in the 1620-1450 cm⁻¹ region. A strong C-F stretching band would be anticipated in the 1300-1100 cm⁻¹ range, and C-Cl stretching vibrations would appear in the 800-600 cm⁻¹ region.

Conclusion and Future Perspectives

This compound is a valuable building block in the synthesis of novel therapeutic agents. This guide has consolidated the available and predicted physicochemical data for this compound and outlined robust methodologies for their determination. The lack of extensive experimental data in the public domain highlights an opportunity for further research to fully characterize this important molecule. Such data would be invaluable to the medicinal chemistry community, enabling more efficient and informed drug design and development efforts.

References

- A Computational Approach to Evaluate the pKa's of Quinazoline Deriv

- Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024). MDPI.

- Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. (n.d.).

- Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2025).

- Acid-base interactions in some isoquinoline and quinazoline amino deriv

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- Ionization constants (pKa) of 2-aryl-4-anilinoquinazoline derivatives bearing substituents at varying positions. (n.d.).

- Ionization Constants (pKa) of 2-Aryl-4-Anilinoquinazoline Derivatives Bearing Substituents at Varying Positions. (2022).

- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2025).

- Quinazolines. II. Properties of 4-Substituted Quinazolines. (n.d.). ElectronicsAndBooks.

- 2,4-Dichloro-7-fluoroquinazoline. (2012). Acta Crystallographica Section E: Structure Reports Online.

- This compound | CAS:#959237-64-0. (n.d.). Letopharm Limited.

- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing.

- Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020). Beilstein Journal of Organic Chemistry.

- Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. (2025).

- Haloalkanes and Haloarenes. (n.d.). NCERT.

- Predicting NMR Chemical Shifts. (n.d.).

- Mass Spectrometry - Fragmentation P

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).

- 2,4-Dichloroquinazoline synthesis. (n.d.). ChemicalBook.

- 2-(3-Bromophenyl)

- Scheme 11 Synthesis of 2,4-dichloroquinazoline. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC.

- 2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5. (n.d.). ChemicalBook.

- Accurate prediction of chemical shifts for aqueous protein structure on “Real World” d

- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv.

- 2,4-Dichloro-7-fluoro-quinazoline. (2012). PubMed.

- This compound 959237-64-0. (n.d.). 上海沪震实业有限公司.

- 959237-64-0 | this compound. (n.d.). BLD Pharm.

- 959237-64-0 | this compound. (n.d.). ChemScene.

- 2,4-Dichloroquinoline. (n.d.). PMC.

- Wiley Launches New Database of Predicted Infrared Spectra. (2023).

- Predicting Infrared Spectra with Message Passing Neural Networks. (2021). PubMed.

- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).

- 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886. (n.d.). PubChem.

- Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. (2025).

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- Mass Spectrometry: Fragment

- Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience.

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (n.d.). Benchchem.

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

A Senior Application Scientist's Guide to 2,4-Dichloro-8-fluoroquinazoline: Synthesis, Reactivity, and Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that consistently yields high-affinity ligands for a diverse array of biological targets.[1] From FDA-approved oncology drugs like Iressa (Gefitinib) to cardiovascular medicines, the quinazoline core is a testament to nature's efficiency in molecular design.[2] Within this esteemed class of compounds, halogenated quinazolines serve as exceptionally versatile building blocks. This guide focuses on a specific, highly valuable intermediate: 2,4-Dichloro-8-fluoroquinazoline (CAS Number: 959237-64-0 ).[3][4]

The strategic placement of three distinct reactive centers—two chlorine atoms at the C2 and C4 positions and a fluorine atom on the benzene ring—makes this compound a cornerstone for combinatorial library synthesis and targeted drug design. The differential reactivity of the two chloro-substituents allows for sequential, regioselective nucleophilic substitutions, providing a logical and controllable pathway to complex molecular architectures.[5] This guide provides an in-depth examination of its synthesis, a detailed analysis of its reactivity profile, and a discussion of its application as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Core Properties and Physicochemical Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 959237-64-0 | [3][4] |

| Molecular Formula | C₈H₃Cl₂FN₂ | [4] |

| Molecular Weight | 217.03 g/mol | [4] |

| Density | 1.571 g/cm³ | [4] |

| Boiling Point | 277.3°C at 760 mmHg | [4] |

| Refractive Index | 1.644 | [4] |

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process starting from 2-amino-3-fluorobenzoic acid. This methodology is an adaptation of established procedures for analogous halogenated quinazolines.[2][6]

Step 1: Cyclization to 8-Fluoroquinazoline-2,4(1H,3H)-dione

The initial step involves the formation of the quinazolinedione ring system. This is accomplished by reacting 2-amino-3-fluorobenzoic acid with a source of urea, such as sodium cyanate, under aqueous conditions.[2]

Step 2: Aromatic Chlorination

The intermediate dione is then subjected to chlorination to yield the final product. A strong chlorinating agent, typically phosphorus oxychloride (POCl₃), is used, often in the presence of a base like N,N-diethylaniline to drive the reaction to completion.[2][7]

Caption: Regioselective reactivity of this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2,4-disubstituted quinazoline scaffold is a validated pharmacophore for inhibiting various protein kinases, which are critical targets in oncology and inflammatory diseases. This compound serves as an ideal starting point for accessing these structures.

A prominent example is in the synthesis of Aurora kinase inhibitors. Aurora kinases are key regulators of cell division, and their dysfunction is linked to cancer. [8]Research has shown that compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibit potent and selective inhibition of Aurora A kinase. [8]The synthesis of this and similar molecules logically proceeds through a nucleophilic substitution at the C4 position of this compound, followed by further modifications. This highlights the direct and critical role of the title compound as a key intermediate in the development of targeted anticancer agents. [8]

Safety and Handling

As a dichlorinated heterocyclic compound, this compound should be handled with care. Based on data for analogous compounds, it is expected to be an irritant to the skin, eyes, and respiratory system. [9]Ingestion and inhalation should be avoided.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

References

-

Letopharm Limited. (n.d.). This compound| CAS:#959237-64-0. Retrieved from Letopharm Limited. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

-

Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

-

Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

- Google Patents. (n.d.). Preparation of 2,4-dichloroquinazoline.

-

Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from Beilstein Journals. [Link]

-

ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from ACS Publications. [Link]

-

de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8567. [Link]

-

ResearchGate. (n.d.). Preparation of quinazoline-2,4(1H,3H)-dione. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.

-

MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from MDPI. [Link]

-

ResearchGate. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from ResearchGate. [Link]

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,4-Dichloro-8-fluoroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline scaffold, a fused aromatic heterocycle of benzene and pyrimidine rings, is unequivocally one such "privileged structure".[1][2] Its derivatives are central to numerous FDA-approved drugs, particularly in oncology.[3][4] Among the vast array of quinazoline-based building blocks, 2,4-Dichloro-8-fluoroquinazoline stands out as a particularly valuable intermediate for drug discovery and development professionals.

The strategic placement of reactive chlorine atoms at the C2 and C4 positions, combined with the modulating effect of a fluorine atom on the benzene ring, makes this compound a highly versatile platform for constructing diverse molecular libraries.[5][6] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, its unique reactivity, and its critical applications in the rational design of novel therapeutics.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. This compound is a solid powder at room temperature, and its key physicochemical and computational properties are summarized below.

Key Properties Table

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂FN₂ | |

| Molecular Weight | 217.03 g/mol | [7] |

| CAS Number | 959237-64-0 | [7] |

| Appearance | White to Brown Solid Powder | [8] |

| Density | 1.571 g/cm³ | |

| Boiling Point | 277.3°C at 760 mmHg | |

| Synonyms | Quinazoline, 2,4-dichloro-8-fluoro- |

The molecular structure features a planar quinazoline core. The two chlorine atoms are the primary reactive sites, while the fluorine atom at the C8 position serves to modulate the electronic properties of the aromatic system. This strategic fluorination can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidates, a common and powerful strategy in medicinal chemistry.[9][10][11]

Part 2: Synthesis and Reactivity

The true value of this compound lies in its synthetic accessibility and its predictable, differential reactivity, which allows for controlled, sequential chemical modifications.

Recommended Synthesis Protocol

The synthesis of this compound is efficiently achieved via a two-step process starting from the commercially available 2-amino-3-fluorobenzoic acid. This protocol is adapted from established methods for analogous fluorinated quinazolines.[12]

Step 1: Cyclization to 8-Fluoroquinazoline-2,4(1H,3H)-dione This step involves the formation of the core quinazoline dione ring system.

-

Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in water.

-

Add a solution of sodium cyanate (NaOCN, ~2.5 eq) in water dropwise while stirring vigorously. The cyanate reacts with the primary amine to form a urea intermediate.

-

After stirring, add sodium hydroxide (NaOH) to facilitate the intramolecular cyclization and ring closure, forming the sodium salt of the dione.

-

Cool the reaction mixture and acidify with hydrochloric acid (HCl) to a pH of ~1. This precipitates the 8-fluoroquinazoline-2,4(1H,3H)-dione.

-

Filter the precipitate, wash with cold water, and dry thoroughly. The product is typically of sufficient purity for the next step.

Step 2: Aromatic Chlorination This is a classic chlorination/dehydration reaction to convert the dione into the target dichloro compound.

-

Combine the 8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.

-

Add a catalytic amount of a tertiary amine base, such as N,N-diethylaniline, to facilitate the reaction.

-

Reflux the mixture overnight. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

-

After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Filter the solid, wash extensively with water to remove any remaining acid, and dry under vacuum to yield this compound.

Causality and Reactivity

The synthetic utility of this compound is dominated by the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.

-

The C4 Position: The chlorine at C4 is significantly more reactive.[6] This is because the negative charge of the Meisenheimer intermediate formed during nucleophilic attack can be delocalized onto the adjacent pyrimidine nitrogen (N3), providing substantial resonance stabilization.[13][14] This enhanced electrophilicity allows for selective substitution at the C4 position under mild reaction conditions (e.g., lower temperatures).

-

The C2 Position: The chlorine at C2 is less reactive. Substitution at this position typically requires harsher conditions, such as higher temperatures or the use of a stronger nucleophile, after the C4 position has already reacted.[6]

This reactivity gradient is the cornerstone of its role as a scaffold, enabling a programmed, stepwise synthesis of 2,4-disubstituted quinazolines.

Part 3: Applications in Drug Discovery

The quinazoline core is a proven pharmacophore, and this compound is a premier starting material for accessing novel derivatives with therapeutic potential.[15]

-

Kinase Inhibitors: A primary application is in the synthesis of ATP-competitive kinase inhibitors for cancer therapy.[3] The quinazoline scaffold mimics the adenine portion of ATP, allowing it to bind effectively in the kinase hinge region. The C4 position is typically functionalized with an aniline or similar group to interact with the gatekeeper residue, while the C2 position can be modified to improve solubility or target other regions of the ATP-binding pocket. Gefitinib and Erlotinib are prominent examples of quinazoline-based EGFR inhibitors.[2]

-

CNS Agents and Other Therapeutics: The quinazoline scaffold is not limited to oncology and has been explored for a wide range of other therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[4]

-

The Role of Fluorine: The C8-fluoro substituent is a critical design element. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidative metabolism.[16] It can also alter the pKa of nearby functional groups, which can improve bioavailability, and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, thereby increasing binding affinity.[10][17]

Part 4: Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consult the Safety Data Sheet), safety goggles or a face shield, and a lab coat.[18]

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly with soap and water. In case of accidental release, follow established spill cleanup procedures for solid chemical waste.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The compound is sensitive to moisture, which can lead to hydrolysis. Storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability. Materials for storage containers should be corrosion-resistant, such as stainless steel or specialized coated containers.[19][20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical reagent; it is a powerful and enabling tool for drug discovery. Its well-defined synthesis, predictable and differential reactivity, and the inherent pharmacological relevance of its quinazoline core make it an invaluable building block for researchers and scientists. The strategic combination of two reactive chlorine centers and a bio-potentiating fluorine atom provides a direct and efficient route to vast libraries of novel compounds. A mastery of its chemistry and handling is a key asset for any professional engaged in the development of next-generation targeted therapeutics.

References

-

Letopharm Limited. (n.d.). This compound | CAS:#959237-64-0. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. Available at: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. Available at: [Link]

-

Sahu, J. K., et al. (2022). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 23(1), 4-22. Available at: [Link]

-

ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Quinazoline: A Cornerstone in Modern Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. Retrieved from [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

-

de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. Available at: [Link]

-

ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]

-

Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

-

CUNY Academic Works. (n.d.). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. Retrieved from [Link]

-

RUIFUCHEM. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. Retrieved from [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemscene.com [chemscene.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ecolink.com [ecolink.com]

- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-depth Technical Guide to Determining the Solubility of 2,4-Dichloro-8-fluoroquinazoline in Organic Solvents

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. A critical, yet often overlooked, parameter in the early stages of drug discovery and development is the solubility of lead compounds. Poor solubility can hinder formulation, compromise bioavailability, and invalidate in vitro assay results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 2,4-Dichloro-8-fluoroquinazoline. While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles, theoretical considerations, and robust experimental protocols necessary to generate reliable and reproducible solubility data. We will delve into the physicochemical properties of the target compound, provide detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment, and offer insights into data interpretation.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a fundamental physicochemical property that dictates the success or failure of a compound. It influences every stage of development, from initial high-throughput screening and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to final dosage form manufacturing. Quinazoline derivatives, in particular, have garnered significant attention for their diverse biological activities, including roles as kinase inhibitors in oncology.[1] However, the planar, aromatic nature of the quinazoline core can often lead to poor aqueous and organic solvent solubility, posing significant challenges.

Understanding the solubility of a specific derivative like this compound in a range of organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and modification reactions.

-

Analytical Chemistry: Preparing stock solutions for analysis by HPLC, LC-MS, and NMR.

-

In Vitro Assays: Ensuring the compound remains in solution at the required concentrations in biological media, often from a DMSO stock.

-

Formulation Development: Identifying potential solvent systems for crystallization studies and pre-formulation work.

This guide provides the necessary technical foundation to approach the solubility determination of this compound with scientific rigor.

Physicochemical Profile and Solubility Prediction

Before embarking on experimental work, a thorough analysis of the compound's structure provides valuable clues to its likely solubility behavior. The widely cited principle of "like dissolves like" serves as our primary guide, stating that substances with similar polarities are more likely to be soluble in one another.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 959237-64-0 | |

| Molecular Formula | C₈H₃Cl₂FN₂ | |

| Molecular Weight | 217.03 g/mol | |

| Density | 1.571 g/cm³ | |

| Boiling Point | 277.3°C at 760 mmHg |

Structural Analysis:

-

Nonpolar Character: The fused bicyclic aromatic system (quinazoline core) is inherently hydrophobic and contributes to solubility in nonpolar organic solvents.

-

Polar Character: The presence of two nitrogen atoms within the pyrimidine ring introduces polar characteristics and potential sites for hydrogen bonding with protic solvents.

-

Halogen Substitution: The two chlorine atoms and one fluorine atom are electronegative, creating dipole moments that increase the molecule's overall polarity compared to the unsubstituted quinazoline core.

Solubility Prediction: Based on this hybrid structure, we can hypothesize:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent solvents for many quinazoline derivatives.[4]

-

Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, and in solvents with intermediate polarity such as acetone and ethyl acetate.

-

Low to Insoluble: Expected in highly nonpolar solvents like hexane and in highly polar protic solvents like water, where the energy required to break the solvent-solvent interactions outweighs the energy gained from solvating the molecule.

The following diagram illustrates the logical workflow for selecting solvents based on these principles.

Caption: Logical workflow for solvent selection based on compound structure.

Experimental Methodology for Solubility Determination

A multi-tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative method, is recommended for a comprehensive understanding.

Protocol: Qualitative Solubility Assessment

This initial screen provides a quick and material-sparing method to classify the compound's solubility across a diverse set of solvents.

Objective: To rapidly determine if the compound is "soluble," "sparingly soluble," or "insoluble" in selected solvents at room temperature.

Materials:

-

This compound

-

Vials (2 mL) with screw caps

-

Calibrated micropipettes

-

Vortex mixer

-

Selected solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, DMSO, DMF, Hexane.

Procedure:

-

Preparation: Weigh approximately 1-2 mg of this compound into a clean, dry vial.[5]

-

Solvent Addition: Add 100 µL of the first test solvent to the vial.

-

Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background.

-

If the solid completely dissolves to form a clear solution, classify as "Soluble" (>10-20 mg/mL).

-

If some solid remains but a significant portion appears to have dissolved, proceed to the next step.

-

If the solid remains entirely undissolved, classify as "Insoluble" .[6]

-

-

Incremental Addition: For samples that are not clearly soluble or insoluble, add another 900 µL of the solvent (for a total of 1 mL). Vortex for another 60 seconds.

-

Final Observation:

-

If the solid now completely dissolves, classify as "Sparingly Soluble" (approx. 1-2 mg/mL).

-

If solid material still remains, classify as "Insoluble" (<1 mg/mL).

-

-

Documentation: Record all observations in a structured table.

Protocol: Quantitative Equilibrium Solubility (Shake-Flask Method)

The gravimetric shake-flask method is the gold standard for determining equilibrium solubility.[4][7] It measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid compound.

Objective: To accurately determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or glass tubes with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (readable to 0.01 mg)

-

Pre-weighed collection vials

Procedure:

Caption: Experimental workflow for the quantitative shake-flask method.

-

System Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached. Record the exact volume of the chosen solvent added (e.g., 2.0 mL).

-

Equilibration (Trustworthiness Pillar): Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The system must be agitated for a sufficient duration to ensure true equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended to be certain, especially for crystalline compounds. This long equilibration time is a self-validating step; if measurements taken at 24 and 48 hours are identical, equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed (tared) collection vial. This step is critical to ensure no solid particulates are transferred.

-

Solvent Evaporation: Remove the solvent completely from the collection vial. This can be done using a vacuum centrifuge (SpeedVac), a rotary evaporator, or by gently blowing a stream of nitrogen over the liquid.

-

Final Weighing: Once the residue is completely dry, weigh the collection vial again. The difference between this final weight and the initial tare weight is the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)

-

Solubility (Molarity, M) = (Solubility in g/L) / (Molecular Weight in g/mol )

-

Data Presentation and Interpretation

All experimentally determined data should be meticulously recorded. The following tables serve as templates for presenting your findings.

Table 2: Qualitative Solubility of this compound at 25°C

| Solvent Class | Solvent | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Polar Protic | Water | Fill in experimental result |

| Methanol | Fill in experimental result | |

| Ethanol | Fill in experimental result | |

| Polar Aprotic | DMSO | Fill in experimental result |

| DMF | Fill in experimental result | |

| Acetonitrile | Fill in experimental result | |

| Acetone | Fill in experimental result | |

| Nonpolar | Dichloromethane | Fill in experimental result |

| Ethyl Acetate | Fill in experimental result | |

| Hexane | Fill in experimental result |

Table 3: Quantitative Equilibrium Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (M) |

| e.g., Acetonitrile | Fill in experimental result | Calculate from mg/mL |

| e.g., Ethanol | Fill in experimental result | Calculate from mg/mL |

| e.g., Dichloromethane | Fill in experimental result | Calculate from mg/mL |

| ...add other solvents |

Interpreting the Results: The collected data will provide a clear map of the compound's behavior. High solubility in DMSO and DMF would align with expectations for complex heterocyclic compounds.[7] The solubility in alcohols versus chlorinated solvents will reveal the balance between the compound's ability to accept hydrogen bonds and its interaction through dipole-dipole forces. Very low solubility in hexane would confirm the dominance of the polar functionalities in most solvent-solute interactions.

Conclusion

While published literature lacks specific solubility data for this compound, a systematic experimental approach grounded in the principles of physical chemistry can reliably fill this knowledge gap. By combining a predictive analysis based on molecular structure with robust qualitative and quantitative experimental protocols, researchers can generate the critical data needed to advance their research and development efforts. The methodologies detailed in this guide provide a self-validating framework to ensure the accuracy and trustworthiness of the results, empowering scientists to make informed decisions in solvent selection for synthesis, analysis, and biological screening.

References

- BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.

- Letopharm Limited. (n.d.). This compound | CAS:#959237-64-0.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Quinazoline derivative.

- Unknown. (n.d.). Experiment 1 Determination of Solubility Class.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Sun, J., & Huang, Z. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(42), 19207-19225.

Sources

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Signatures of 2,4-Dichloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 2,4-dichloro-8-fluoroquinazoline. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties is paramount. This document serves as a predictive and interpretive resource, leveraging established principles of NMR spectroscopy and data from analogous structures to elucidate the expected chemical shifts, coupling constants, and spectral patterns. A comprehensive, step-by-step experimental protocol for the acquisition of high-quality NMR data is also presented, ensuring a self-validating system for researchers.

Introduction: The Significance of this compound

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The introduction of halogen substituents, particularly chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The specific substitution pattern of this compound suggests a highly reactive scaffold for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The precise characterization of this molecule is therefore critical. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will delve into the theoretical underpinnings and practical considerations for analyzing the ¹H and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the three aromatic protons on the benzo-fused ring. The interpretation of this spectrum hinges on understanding the electronic effects of the substituents and the through-space and through-bond couplings.

Chemical Shift Assignments

The predicted chemical shifts for the protons of this compound are influenced by the electron-withdrawing nature of the two chlorine atoms and the fluorine atom, as well as the nitrogen atoms within the quinazoline ring system. Based on data for related compounds like 2,4-dichloroquinoline[1], the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~8.0 - 8.3 | dd | ³J(H5-H6) ≈ 7-9, ⁴J(H5-H7) ≈ 1-2 |

| H-6 | ~7.6 - 7.9 | t or ddd | ³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9, ⁴J(H6-F8) ≈ 2-4 |

| H-7 | ~7.4 - 7.7 | dd | ³J(H7-H6) ≈ 7-9, ³J(H7-F8) ≈ 9-11 |

-

H-5: This proton is expected to be the most deshielded of the three due to its peri-relationship with the nitrogen at position 4 and the electron-withdrawing effect of the C4-chloro group. It will likely appear as a doublet of doublets due to coupling with H-6 and a smaller four-bond coupling to H-7.

-

H-6: This proton will be influenced by its neighboring protons (H-5 and H-7) and the fluorine at position 8. It is predicted to be a triplet or a doublet of doublet of doublets, depending on the resolution and the magnitude of the coupling to the fluorine.

-

H-7: This proton is in close proximity to the fluorine atom at position 8 and will therefore exhibit a significant through-bond coupling. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

Homonuclear and Heteronuclear Coupling Constants

The coupling constants provide valuable information about the connectivity of the atoms. The expected ³J(H-H) coupling constants are typical for ortho-protons on a benzene ring (7-9 Hz). Of particular interest is the heteronuclear coupling between the protons and the fluorine atom. The ³J(H7-F8) coupling is expected to be the largest, in the range of 9-11 Hz, while the ⁴J(H6-F8) coupling will be smaller, around 2-4 Hz.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[2][3] For this compound, the ¹⁹F spectrum will consist of a single resonance for the fluorine atom at the 8-position.

Chemical Shift Assignment

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4][5] For an aromatic fluorine, the chemical shift is influenced by the nature and position of other substituents on the ring. In this case, the electron-withdrawing quinazoline ring and the chloro substituents will influence the electron density around the fluorine atom. The predicted chemical shift for the fluorine at C-8 is expected to be in the range of -110 to -130 ppm relative to CFCl₃.

Table 2: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-8 | -110 to -130 | ddd | ³J(F8-H7) ≈ 9-11, ⁴J(F8-H6) ≈ 2-4, ⁵J(F8-H5) ≈ <1 |

The multiplicity of the fluorine signal will be a doublet of doublet of doublets due to coupling with H-7, H-6, and potentially a very small five-bond coupling to H-5.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is chemically inert. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.[5]

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, or more for dilute samples.

-

Spectral Width (SW): 0-12 ppm.

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64.

-

Spectral Width (SW): A wide spectral width is recommended initially (e.g., +50 to -250 ppm) to locate the fluorine signal. The width can then be narrowed for higher resolution.[2]

-

Proton Decoupling: For a simplified spectrum showing only a singlet for the fluorine, a proton-decoupled ¹⁹F experiment can be performed. However, the coupled spectrum is crucial for structural assignment.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

Data Validation and Interpretation: A Self-Validating System

The trustworthiness of the spectral interpretation relies on a self-validating system where all observed data are internally consistent.

-

Cross-validation of Couplings: The coupling constants observed in the ¹H spectrum must match those observed in the ¹⁹F spectrum. For example, the ³J(H7-F8) value determined from the splitting of the H-7 signal must be identical to the ³J(F8-H7) value from the splitting of the F-8 signal.

-

2D NMR Experiments: To confirm the assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations would be invaluable. A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment would definitively link the coupled proton and fluorine nuclei.

-

Comparison with Analogs: The observed chemical shifts and coupling patterns should be compared with literature data for structurally similar compounds, such as 2,4-dichloro-7-fluoroquinazoline[6][7] and other fluorinated quinazolines.[8]

Visualization of Key Relationships

The following diagrams illustrate the key structural and NMR-related relationships for this compound.

Figure 1: Molecular structure of this compound.

Figure 2: Predicted ¹H-¹H and ¹H-¹⁹F coupling network.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹⁹F NMR analysis of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently acquire and interpret the NMR data for this important synthetic intermediate. The detailed experimental protocol and principles of data validation outlined herein are designed to ensure the scientific integrity and accuracy of the structural elucidation process, thereby accelerating research and development efforts in medicinal chemistry.

References

-

Jung, M. E., et al. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Studies. Chemistry – A European Journal, 28(2), e202103135. Available at: [Link]

-

NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]

-

Longdom Publishing. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 8(2). Available at: [Link]

Sources

- 1. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

- 2. biophysics.org [biophysics.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-7-fluoro-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

A Technical Guide to the Crystal Structure Analysis of 2,4-Dichloro-8-fluoroquinazoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2,4-dichloro-8-fluoroquinazoline. Quinazoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4][5] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. This document details the entire workflow, from crystal preparation to data collection, structure solution, refinement, and advanced analysis of intermolecular interactions. By explaining the causality behind each experimental step, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage crystallographic data for molecular innovation. While the crystal structure for the 8-fluoro isomer has not been publicly documented, this guide utilizes the known structure of the related 7-fluoro isomer as a procedural blueprint and presents a plausible, hypothetical dataset for the title compound to illustrate the complete analytical process.

Introduction: The Rationale for Structural Analysis

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal scaffold for targeting a wide array of biological receptors. Numerous marketed drugs and clinical candidates across therapeutic areas, including oncology, inflammation, and infectious diseases, are based on this moiety.[1][2] The efficacy of these agents is intrinsically linked to their three-dimensional geometry, which dictates their binding affinity and selectivity.

Halogenation's Influence on Molecular Properties

The introduction of halogen atoms—in this case, two chlorine atoms and a fluorine atom—onto the quinazoline core profoundly impacts its physicochemical properties. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions through mechanisms like halogen bonding. The specific placement of the fluorine atom at the C8 position is anticipated to influence the molecule's electronic distribution and packing in the solid state, making its precise structural elucidation essential.

The Imperative of Single-Crystal X-ray Diffraction (SC-XRD)

To fully understand how this compound interacts on a molecular level, its exact atomic arrangement, including bond lengths, bond angles, and conformation, must be determined.[6][7] Single-crystal X-ray diffraction (SC-XRD) is the definitive, "gold standard" technique for this purpose.[6][8][9][10] It provides an unambiguous three-dimensional map of electron density within the crystal, from which a precise molecular model can be built.[11][12][13] This structural data is invaluable for computational modeling, understanding intermolecular forces, and predicting the compound's behavior in a biological system.

Experimental and Computational Workflow

The journey from a synthesized compound to a fully analyzed crystal structure is a multi-stage process requiring precision at each step. The causality is clear: a high-quality crystal yields high-resolution diffraction data, which in turn allows for an accurate and reliable structural model.

Diagram: Overall Workflow for Crystal Structure Analysis

The following diagram outlines the logical flow of the entire process, from material synthesis to the final interpretation of the structural data.

Caption: A flowchart of the crystal structure determination process.

Synthesis and Crystallization

Protocol:

-

Synthesis: The title compound can be synthesized following established routes for halogenated quinazolines. A common method involves the chlorination of the corresponding 8-fluoroquinazoline-2,4(1H,3H)-dione using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base.[14][15][16][17]

-

Purification: The crude product must be purified to ≥98% purity, typically via column chromatography or recrystallization, to prevent impurities from disrupting crystal growth.

-

Crystallization: High-quality single crystals are the most critical requirement.[18] A reliable method is slow evaporation.

-

Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation.

-

Loosely cover the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

-

The goal is to obtain optically clear, well-formed crystals with dimensions of approximately 0.1-0.3 mm.[18]

-

Causality: Slow, undisturbed evaporation allows molecules to organize methodically into a well-ordered crystal lattice, minimizing defects. A flawed or polycrystalline sample will not produce the sharp, discrete diffraction spots necessary for structure solution.[19]

Data Collection

Protocol:

-

Crystal Selection: Under a microscope, select a single, defect-free crystal and mount it on a cryoloop or glass fiber.[18]

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[8]

-

Data Collection Strategy:

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in higher resolution data.

-

Perform a series of scans (e.g., ω and φ scans) to collect a complete, redundant dataset covering all unique reflections.[12] The instrument software will typically calculate an optimal strategy.

-

Structure Solution and Refinement

This phase transitions from experimental work to computational analysis. The goal is to convert the collected diffraction pattern into a chemically sensible molecular model.

Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods. Software like SHELXT is highly effective for this.[20] This step generates an initial electron density map and a preliminary model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software such as SHELXL.[21] This iterative process involves:

-

Assigning atom types (C, N, Cl, F).

-

Refining atomic coordinates and displacement parameters (describing thermal motion).

-

Locating and adding hydrogen atoms to the model, typically placed in calculated positions.

-

The refinement is complete when key indicators, such as the R1 factor and goodness-of-fit (GooF), converge to low values, and the residual electron density map is flat.

-

Trustworthiness: The process is self-validating. The final refined model must be chemically reasonable (e.g., sensible bond lengths and angles) and must accurately reproduce the experimentally measured diffraction data. The Crystallographic Information File (CIF) produced by the refinement software contains all the necessary information for validation and deposition.[21]

Hypothetical Structural Analysis of this compound

As the specific crystal structure for this isomer is not publicly available, we present a plausible, hypothetical dataset and analysis based on known chemical principles and data from similar structures, such as 2,4-dichloro-7-fluoroquinazoline.[14]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data and refinement parameters.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₈H₃Cl₂FN₂ | Defines the atomic composition of the molecule. |

| Formula Weight | 217.03 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common, centrosymmetric space group for organic molecules. |

| Unit Cell Dimensions | a = 3.85 Å, b = 15.10 Å, c = 14.30 Å, β = 95.5° | The dimensions and angle of the fundamental repeating block of the crystal. |

| Volume | 826 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature | 100(2) K | Data collection temperature; low T improves data quality. |

| Wavelength (Mo Kα) | 0.71073 Å | The energy of the X-rays used for the experiment. |

| Reflections Collected | 8500 | Total number of diffraction spots measured. |

| Unique Reflections | 1500 | Number of symmetry-independent reflections. |

| R1 [I > 2σ(I)] | 0.035 | A key indicator of the agreement between the model and data (lower is better). |

| wR2 (all data) | 0.090 | A weighted R-factor based on all data (lower is better). |

| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1.0 for a good refinement. |

Molecular Geometry and Intermolecular Interactions

The analysis would confirm the planar nature of the quinazoline ring system. Key points of interest would be the C-Cl, C-F, and C-N bond lengths and the planarity of the fused rings. The most insightful analysis, however, comes from examining how the molecules pack together in the crystal lattice.

Hirshfeld Surface Analysis: This powerful tool visualizes and quantifies intermolecular interactions.[22][23][24][25][26] A Hirshfeld surface is mapped around the molecule, and the color coding indicates the nature and closeness of intermolecular contacts.

-

Red spots on the surface indicate close contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds or halogen bonds.

-

Blue regions indicate contacts longer than the van der Waals radii.

-

White regions represent contacts at approximately the van der Waals distance.

Diagram: Key Intermolecular Interactions

This diagram illustrates the types of non-covalent interactions that would likely govern the crystal packing of this compound.

Caption: A schematic of key non-covalent interactions.

This analysis would likely reveal:

-

π-π Stacking: The planar quinazoline rings would stack in an offset, face-to-face manner, a common feature in aromatic systems.[14]

-

Halogen Bonding: The electropositive region on one of the chlorine atoms (the σ-hole) could interact favorably with the lone pair of a nitrogen atom on an adjacent molecule.

-

Weak C-H···F/N Interactions: The aromatic hydrogens could form weak hydrogen bonds with the electronegative fluorine or nitrogen atoms of neighboring molecules, further stabilizing the crystal lattice.

Implications for Drug Development

The precise structural data obtained from this analysis provides critical, actionable insights for drug development professionals:

-

SAR Validation: Confirms that the synthesized molecule has the intended three-dimensional structure.

-

Computational Modeling: Provides an accurate, experimentally-derived starting geometry for docking studies, molecular dynamics simulations, and quantum mechanics calculations.

-

Lead Optimization: Understanding the key intermolecular interactions that stabilize the solid state can inform strategies for modifying the scaffold to enhance receptor binding or improve physicochemical properties like solubility. For example, the identified halogen bond donor/acceptor sites could be mimicked in a protein active site.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical science. This guide has detailed the comprehensive workflow for the structural analysis of this compound, emphasizing the rationale behind each step. By obtaining and interpreting high-resolution structural data, researchers can unlock a deeper understanding of molecular properties, guiding the design of next-generation therapeutics with improved efficacy and selectivity.

References

- Latifi, R. User guide to crystal structure refinement with SHELXL.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link].

-

Asif, M. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents, 28(4), 325-338. Available at: [Link].

- Al-Ostath, S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049.

- PaNdata Software Catalogue. SHELX.

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

-

Nevagi, R. J., et al. (2022). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Journal of the Indian Chemical Society, 99(10), 100701. Available at: [Link].

- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.

-

Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245. Available at: [Link].

- Sahu, J. K., et al. (2024). Quinazoline a scaffold with antimicrobial and anticonvulsant activity. World Journal of Advanced Research and Reviews, 21(1), 1435-1445.

- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.

-

Hübschle, C. B. ShelXle - A Qt graphical user interface for SHELXL. Available at: [Link].

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link].

-

Multiwfn. (2019). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. Available at: [Link].

-

S. G, S. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Available at: [Link].

- CrystalExplorer. The Hirshfeld Surface.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- University of Rochester. Single Crystal X-ray Diffraction and Structure Analysis.

-

Jia, Z-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o740. Available at: [Link].